FTISADTSK (acetate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: FTISADTSK (acetate) is synthesized through custom peptide synthesis techniques. The peptide sequence FTISADTSK is assembled using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The acetate form is achieved by treating the peptide with acetic acid during the final cleavage and deprotection steps .
Industrial Production Methods: Industrial production of FTISADTSK (acetate) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels (≥99.66%) . The peptide is then lyophilized to obtain a stable solid form suitable for storage and further use .
Chemical Reactions Analysis
Types of Reactions: FTISADTSK (acetate) primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The synthesis of FTISADTSK (acetate) involves the use of protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection reagents such as trifluoroacetic acid (TFA) . The final acetate form is achieved using acetic acid .
Major Products Formed: The major product formed is the FTISADTSK (acetate) peptide itself, with high purity and stability .
Scientific Research Applications
FTISADTSK (acetate) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a stable signature peptide for monitoring the biotransformation of Trastuzumab in vivo using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This peptide is crucial for studying the pharmacokinetics and pharmacodynamics of Trastuzumab, as well as its deamidation products in human plasma . Additionally, FTISADTSK (acetate) is used in cancer research to investigate the stability and efficacy of Trastuzumab and its derivatives .
Mechanism of Action
FTISADTSK (acetate) functions as a stable signature peptide for Trastuzumab, allowing for the quantitative determination of Trastuzumab and its deamidation products in biological samples . The peptide is monitored using SRM, which provides high sensitivity and specificity for detecting low levels of Trastuzumab in complex biological matrices . The molecular targets and pathways involved include the complementarity determining regions (CDRs) of Trastuzumab, which are critical for its binding to the HER2 receptor on cancer cells .
Comparison with Similar Compounds
FTISADTSK (acetate) is unique due to its stability and specificity as a signature peptide for Trastuzumab . Similar compounds include other signature peptides derived from monoclonal antibodies, such as FTLSVDR from Pertuzumab . These peptides share similar functions in monitoring the biotransformation and stability of their respective monoclonal antibodies but differ in their amino acid sequences and specific applications .
Biological Activity
FTISADTSK (acetate) is a significant peptide derived from trastuzumab, a monoclonal antibody used primarily in the treatment of HER2-positive breast cancer. This peptide serves as a stable signature marker for monitoring trastuzumab levels and its modifications in biological systems. Understanding the biological activity of FTISADTSK is crucial for assessing the pharmacokinetics and therapeutic efficacy of trastuzumab.
Structure and Composition
FTISADTSK is an endogenous peptide consisting of eight amino acids. Its sequence is derived from the heavy chain of trastuzumab and plays a critical role in its biological function. The stability and integrity of this peptide are essential for accurate quantification in biological samples.
Analytical Methods for Monitoring
The biological activity of FTISADTSK is often assessed using advanced analytical techniques such as:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method allows for the precise quantification of FTISADTSK in plasma samples. Studies have shown that FTISADTSK remains stable under various conditions, making it a reliable biomarker for trastuzumab levels .
- Selected Reaction Monitoring (SRM) : SRM is employed to specifically monitor FTISADTSK, ensuring that its quantification is not affected by other peptides or proteins present in the sample matrix .
Stability and Deamidation
Research indicates that FTISADTSK exhibits significant stability during in vivo conditions. For instance, in a study monitoring trastuzumab degradation, FTISADTSK concentrations remained stable over extended periods, while other signature peptides showed considerable degradation . This stability suggests that FTISADTSK can serve as a reliable indicator of trastuzumab's pharmacological status.
Case Studies
- Clinical Relevance : In a clinical setting, patients undergoing treatment with trastuzumab were monitored for FTISADTSK levels. The data revealed that after one year of treatment, up to 25% of circulating trastuzumab was deamidated at Asn55, which impacted its binding affinity to HER2 receptors . This finding underscores the importance of monitoring FTISADTSK as it reflects changes in trastuzumab's efficacy.
- In Vitro Analysis : An experimental study assessed the impact of deamidation on trastuzumab's receptor binding capabilities. It was found that modifications at specific amino acid positions significantly reduced the biological activity of the antibody, highlighting how alterations in FTISADTSK could correlate with therapeutic outcomes .
Research Findings
The following table summarizes key research findings related to FTISADTSK:
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N10O16.C2H4O2/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43;1-2(3)4/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68);1H3,(H,3,4)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQCMUTDVIMHS-LYXGYIQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H72N10O18 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.